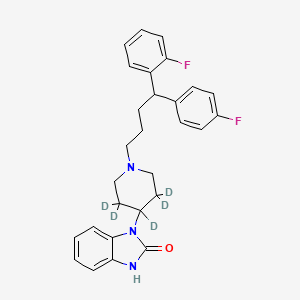
4-Desfluoro-2-fluoro Pimozide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desfluoro-2-fluoro Pimozide-d5 is a deuterated analog of Pimozide, a well-known antipsychotic drug. This compound is labeled with deuterium, which is a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desfluoro-2-fluoro Pimozide-d5 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required standards for pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions
4-Desfluoro-2-fluoro Pimozide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with different functional groups .
Scientific Research Applications
4-Desfluoro-2-fluoro Pimozide-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in studying the metabolic pathways and biological effects of Pimozide.
Medicine: Used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Desfluoro-2-fluoro Pimozide-d5 is similar to that of Pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in the management of motor and phonic tics in patients with Tourette’s Disorder. Additionally, it has been studied for its potential anticancer properties, where it inhibits cancer stem cell features and various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pimozide: The parent compound, used as an antipsychotic.
4-Desfluoro-2-fluoro Pimozide-d4: Another deuterated analog with similar properties.
Haloperidol: Another antipsychotic with a similar mechanism of action
Uniqueness
4-Desfluoro-2-fluoro Pimozide-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C28H29F2N3O |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[3,3,4,5,5-pentadeuterio-1-[4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-21-13-11-20(12-14-21)23(24-6-1-2-8-25(24)30)7-5-17-32-18-15-22(16-19-32)33-27-10-4-3-9-26(27)31-28(33)34/h1-4,6,8-14,22-23H,5,7,15-19H2,(H,31,34)/i15D2,16D2,22D |
InChI Key |
ANQIIAZYBPBRFM-UOBGKEBDSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F)[2H] |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















